1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid
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Overview
Description
“1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid” is a chemical compound with the empirical formula C14H15ClN2O3 . It is a derivative of 2-benzimidazolone and exhibits certain properties .
Molecular Structure Analysis
The molecular structure of “1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid” can be represented by the SMILES string: ClC1=CC2=C (C=C1)OC (N3CC (CC (O)=O)CCC3)=N2 . The InChI key for this compound is DZFLGFKFCANZLM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of “1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid” is 294.73 . It appears as a solid form .Scientific Research Applications
Antibacterial and Antifungal Activity
- Scientific Field: Microbiology
- Summary of Application: The compound 5-Chloro-1,3-benzoxazol-2(3 H)-one, a derivative of the given compound, has been synthesized and screened for antibacterial and antifungal activity . It has been found that the azole ring structure in the compound plays a significant role in its antimicrobial properties .
- Methods of Application: The compound was synthesized with various substituents and tested against various Gram-positive and Gram-negative bacteria and fungi .
- Results: Compounds P4A and P4B showed good antibacterial and antifungal activity, half of the Ampicillin and Cephalexin . P4A, P4B, P6A showed good activity against Staphylococcus aureus and Escherichia coli . Compound P2B showed good antifungal activity, half of the Miconazole against Candida albicans .
Antioxidant Activity
- Scientific Field: Biochemistry
- Summary of Application: Some derivatives of the compound have shown promising antioxidant activities .
- Methods of Application: The compounds were synthesized and screened for their antioxidant activities .
- Results: The compounds 8e and 8f acted as antioxidants .
Synthetic Strategies of Benzoxazoles
- Scientific Field: Organic Chemistry
- Summary of Application: Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
- Methods of Application: A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
- Results: The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Treatment of Sleep Disorders
- Scientific Field: Pharmacology
- Summary of Application: Suvorexant, an orexin receptor antagonist, was approved by the U.S. FDA in 2014 to treat insomnia . In February 2020, Suvorexant became the first medication to be approved for treating sleep disorders in Alzheimer’s disease .
- Methods of Application: Suvorexant is administered orally before bedtime .
- Results: Suvorexant has been shown to improve sleep onset and maintenance in patients with insomnia .
Synthetic Organic Chemistry
- Scientific Field: Synthetic Organic Chemistry
- Summary of Application: The compound is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
- Methods of Application: A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
- Results: The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Material Chemistry
- Scientific Field: Material Chemistry
- Summary of Application: Its derivatives also act as whitening agents, elastase inhibitors, α-glucosidase inhibitors, and fluorescent probes for different metal ions .
- Methods of Application: A diverse array of benzoxazole moieties has been discovered as isolated constituents of various natural product .
- Results: A diverse range of market-available drugs that have benzoxazole as the leading moiety: namely, calcimycin, tafamidis, boxazomycin B, salvianen, UK-1, flunoxaprofen, chlorzoxazone, and pseudopteroxazole .
Safety And Hazards
properties
IUPAC Name |
1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-9-3-4-11-10(6-9)15-13(19-11)16-5-1-2-8(7-16)12(17)18/h3-4,6,8H,1-2,5,7H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTONUPPJTJISTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(O2)C=CC(=C3)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid |
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